Fotemustine
Overview
Description
Fotemustine is a third-generation nitrosourea alkylating agent primarily used in the treatment of metastatic melanoma and glioma. It is known for its high lipophilicity, which allows it to effectively cross the blood-brain barrier, making it particularly useful in treating brain tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fotemustine is synthesized through a multi-step process involving the reaction of diethyl phosphonoacetate with 2-chloroethyl isocyanate, followed by nitrosation. The key steps include:
Formation of Diethyl (1-chloroethyl)phosphonate: This is achieved by reacting diethyl phosphonoacetate with 2-chloroethyl isocyanate.
Nitrosation: The intermediate is then nitrosated using sodium nitrite in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves stringent control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fotemustine undergoes several types of chemical reactions, including:
Alkylation: It acts as an alkylating agent, forming covalent bonds with DNA.
Nitrosation: The nitrosourea group can undergo nitrosation reactions.
Common Reagents and Conditions:
Alkylation Reactions: Typically involve nucleophilic substitution reactions with DNA bases under physiological conditions.
Nitrosation Reactions: Often carried out using sodium nitrite and hydrochloric acid.
Major Products:
Scientific Research Applications
Fotemustine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study alkylation mechanisms and DNA interactions.
Biology: Investigated for its effects on cellular processes and DNA repair mechanisms.
Medicine: Primarily used in clinical settings for the treatment of metastatic melanoma and glioma. .
Industry: Utilized in the development of new chemotherapeutic agents and in research on drug delivery systems.
Mechanism of Action
Fotemustine exerts its effects through alkylation of DNA, leading to the formation of DNA cross-links and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against tumors. The primary molecular targets include DNA bases such as guanine and adenine .
Comparison with Similar Compounds
Fotemustine is compared with other nitrosourea compounds such as:
Carmustine (BCNU): Similar in its alkylating mechanism but less effective in crossing the blood-brain barrier.
Lomustine (CCNU): Another nitrosourea with similar applications but different pharmacokinetic properties.
Streptozocin: Primarily used for pancreatic cancer, with a different spectrum of activity
This compound’s uniqueness lies in its high lipophilicity and ability to cross the blood-brain barrier, making it particularly effective for brain tumors .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKWPXVTIGTRJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869091 | |
Record name | Fotemustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
... The mode of cell death in 11 melanoma cell lines upon exposure to temozolomide and fotemustine /is determined/. ... For both temozolomide and fotemustine apoptosis is the dominant mode of cell death. The contribution of necrosis to total cell death varied between 10 and 40%. The O(6)-methylguanine-DNA methyltransferase (MGMT) activity in the cell lines was between 0 and 1100 fmol mg(-1) protein, and there was a correlation between MGMT activity and the level of resistance to temozolomide and fotemustine. MGMT inactivation by O(6)-benzylguanine sensitized all melanoma cell lines expressing MGMT to temozolomideand fotemustine-induced apoptosis, and MGMT transfection attenuated the apoptotic response. This supports that O(6)-alkylguanines are critical lesions involved in the initiation of programmed melanoma cell death. One of the cell lines (MZ7), derived from a patient subjected to DTIC therapy, exhibited a high level of resistance to temozolomide without expressing MGMT. This was related to an impaired expression of MSH2 and MSH6. The cells were not cross-resistant to fotemustine. Although these data indicate that methylating drug resistance of melanoma cells can be acquired by down-regulation of mismatch repair, a correlation between MSH2 and MSH6 expression in the different lines and temozolomide sensitivity was not found. Apoptosis in melanoma cells induced by temozolomide and fotemustine was accompanied by double-strand break formation (as determined by H2AX phosphorylation) and caspase-3 and -7 activation as well as PARP cleavage. For temozolomide, double-strand breaks correlated significantly with the apoptotic response, whereas for fotemustine a correlation was not found. Melanoma lines expressing p53 wild-type were more resistant to temozolomide and fotemustine than p53 mutant melanoma lines, which is in marked contrast to previous data reported for glioma cells treated with temozolomide. Overall, the findings are in line with the model that in melanoma cells temozolomide-induced O(6)-methylguanine triggers the apoptotic (and necrotic) pathway through double-strand breaks, whereas for chloroethylating agents apoptosis is triggered in a more complex manner. | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
92118-27-9, 191219-77-9, 191220-84-5 | |
Record name | Fotemustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92118-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fotemustine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092118279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191220845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fotemustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-1-[3-(2-CHLORETHYL)-3-NITROSOUREIDO]ETHYLPHOSPHONATE of DIETHYL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOTEMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ7JL9P5I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FOTEMUSTINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPB2NN83AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FOTEMUSTINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY93P3GN94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
85 °C | |
Record name | Fotemustine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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